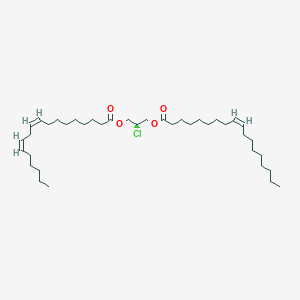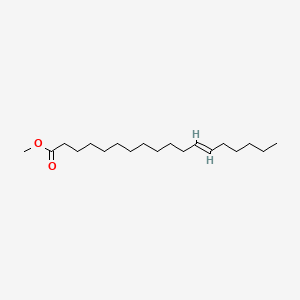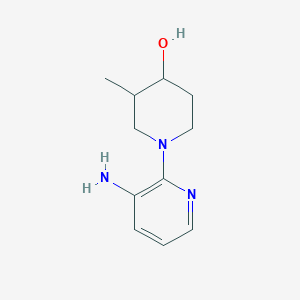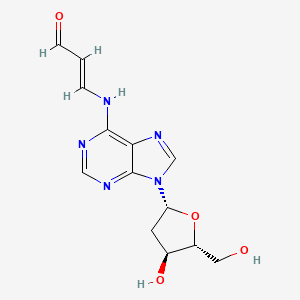
rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol is a biochemical compound with the molecular formula C39H69ClO4 and a molecular weight of 637.42 . It is a lipid that combines an oleic acid chain at the sn-1 position and a linoleic acid chain at the sn-2 position, bound to 3-chloropropane . This compound is primarily used in proteomics research and other biochemical studies .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol involves the esterification of linoleic acid and oleic acid with 3-chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 1-linoleoyl-3-oleoyl-2-propanediol .
科学研究应用
rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol is widely used in scientific research, particularly in the fields of:
作用机制
The mechanism of action of rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol involves its interaction with lipid metabolic pathways. The compound can be incorporated into cellular membranes, affecting membrane fluidity and signaling processes . Its ability to undergo substitution reactions also allows it to modify other biomolecules, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
rac-1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5: A deuterated analog used in isotope labeling studies.
1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol: Another lipid compound with similar structural features but different fatty acid chains.
rac-1-Oleoyl-3-chloropropanediol: A simpler analog lacking the linoleoyl group.
Uniqueness
rac-1-Linoleoyl-3-oleoyl-2-chloropropanediol is unique due to its specific combination of oleic and linoleic acid chains, which confer distinct biochemical properties. Its ability to undergo substitution reactions makes it a versatile tool in biochemical research .
属性
分子式 |
C39H69ClO4 |
|---|---|
分子量 |
637.4 g/mol |
IUPAC 名称 |
[(2R)-2-chloro-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37H,3-10,12,14-16,21-36H2,1-2H3/b13-11-,19-17-,20-18-/t37-/m0/s1 |
InChI 键 |
ZMFJCZXJMLCEFW-QPNAJOTBSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)Cl |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)

![3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)
![2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B13434246.png)




![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)





